

Synonyms for 1-Bromo-2-methoxyethane (e.g., 2-Bromoethyl methyl ether)

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Compound of Interest

Compound Name: 1-Bromo-2-methoxyethane

Cat. No.: B044670

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An In-depth Technical Guide to 1-Bromo-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-2-methoxyethane**, a versatile reagent widely utilized in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical synonyms, physical and chemical properties, representative experimental protocols for its synthesis and application, and its role in synthetic workflows.

Chemical Synonyms and Identification

1-Bromo-2-methoxyethane is known by several alternative names in scientific literature and chemical catalogs. Proper identification is crucial for accurate sourcing and application.

Synonym	Notes
2-Bromoethyl methyl ether	The most common synonym.
Methyl 2-bromoethyl ether	Another frequently used name.
2-Methoxyethyl bromide	Emphasizes the functional groups.
Ethane, 1-bromo-2-methoxy-	A systematic, IUPAC-style name.
β -Methoxyethyl bromide	
2-Bromo-1-methoxyethane	
Ether, 2-bromoethyl methyl	

CAS Number: 6482-24-2

Physicochemical Properties

A summary of the key physical and chemical properties of **1-Bromo-2-methoxyethane** is presented below. These properties are essential for designing experimental setups, purification procedures, and for ensuring safe handling.

Property	Value	Source
Molecular Formula	C_3H_7BrO	[1]
Molecular Weight	138.99 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	106.8 °C at 760 mmHg	[2]
Density	1.479 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.447	[2]
Flash Point	28.3 °C	[2]
Solubility	Soluble in water (14.4 g/L at 25°C) and many organic solvents.	

Experimental Protocols

1-Bromo-2-methoxyethane is a valuable alkylating agent, primarily used to introduce the 2-methoxyethyl group into molecules.^[3] Below are representative experimental protocols for its synthesis and a common application in Williamson ether synthesis.

Synthesis of 1-Bromo-2-methoxyethane (Representative Protocol)

This protocol is adapted from the synthesis of a similar bromo ether and represents a general method for the preparation of **1-Bromo-2-methoxyethane** from the corresponding alcohol.

Reaction: 2-Methoxyethanol + PBr₃ → **1-Bromo-2-methoxyethane**

Procedure:

- To a 250 mL round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and under a nitrogen atmosphere, add 2-methoxyethanol (1.0 mol).
- Cool the flask in an ice bath with stirring.
- Slowly add phosphorus tribromide (PBr₃) (0.4 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Heat the mixture to 80-90 °C for 1 hour to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.
- Neutralize the mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

- Combine the organic layers, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **1-Bromo-2-methoxyethane** by fractional distillation.

Application: Williamson Ether Synthesis of 4-(2-Methoxyethoxy)aniline

This protocol describes a typical nucleophilic substitution reaction where **1-Bromo-2-methoxyethane** is used to alkylate a phenol, in this case, 4-aminophenol, to form an ether. This type of reaction is fundamental in the synthesis of many pharmaceutical intermediates.

Reaction: 4-Aminophenol + **1-Bromo-2-methoxyethane** \rightarrow 4-(2-Methoxyethoxy)aniline

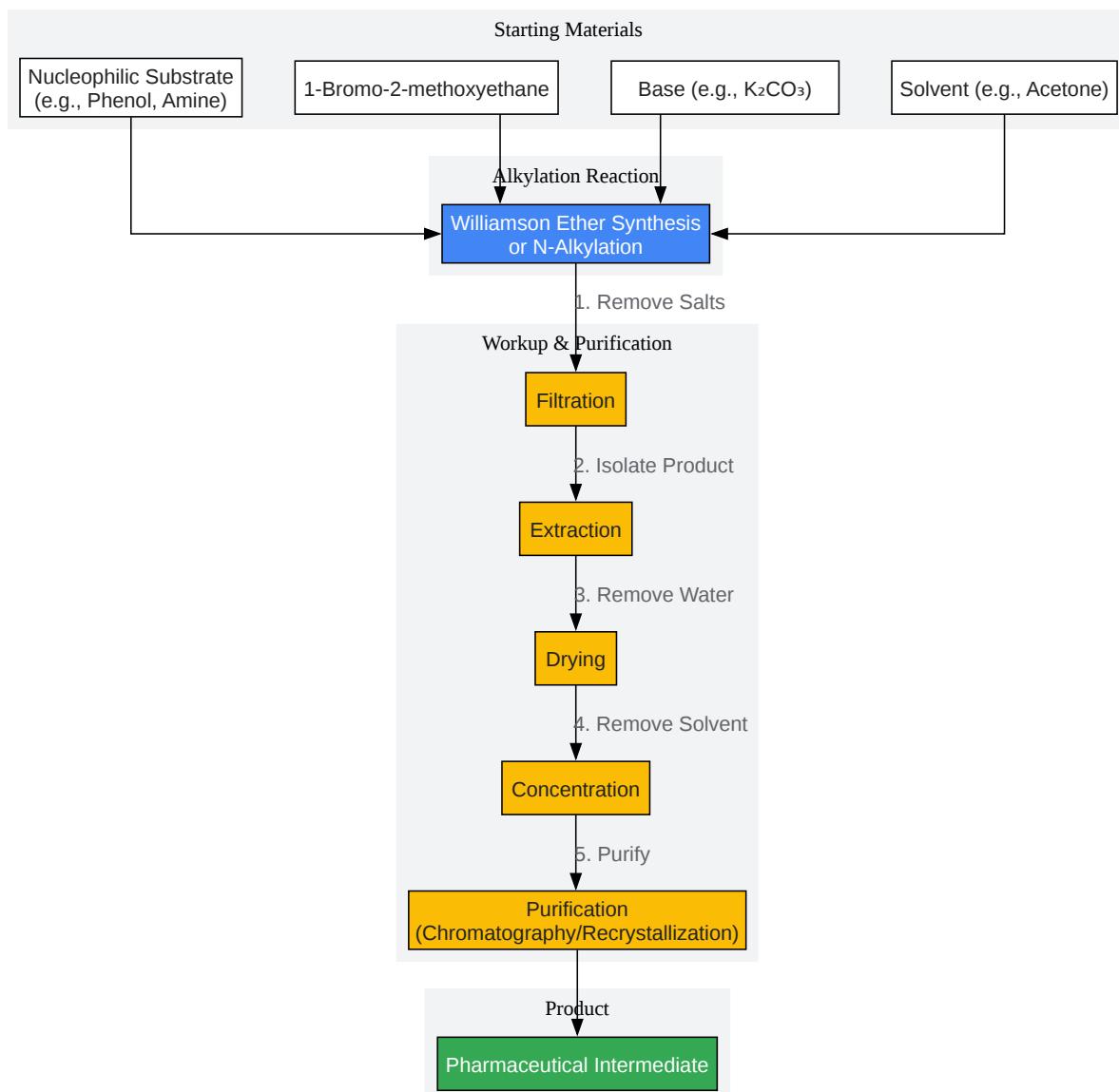
Procedure:

- In a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, dissolve 4-aminophenol (0.5 mol) in 200 mL of a suitable solvent such as acetone or acetonitrile.
- Add anhydrous potassium carbonate (K_2CO_3) (1.5 mol) to the suspension.
- Heat the mixture to reflux with vigorous stirring.
- Add **1-Bromo-2-methoxyethane** (0.6 mol) dropwise to the refluxing mixture over 30 minutes.
- Continue to heat at reflux for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the residue in ethyl acetate and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purify the crude 4-(2-methoxyethoxy)aniline by column chromatography on silica gel or by recrystallization.

Synthetic Workflow in Drug Development

1-Bromo-2-methoxyethane serves as a key building block in multi-step syntheses of active pharmaceutical ingredients (APIs).^[3] The introduction of the 2-methoxyethyl group can modulate the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.^[3] The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate using **1-Bromo-2-methoxyethane**.



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Caption: A generalized workflow for the synthesis of a pharmaceutical intermediate.

This workflow highlights the logical progression from starting materials to the final, purified product. **1-Bromo-2-methoxyethane** is a critical component in the central alkylation step, which is followed by a series of standard organic chemistry workup and purification procedures to isolate the desired intermediate for subsequent steps in a drug development pipeline.

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